molecular formula C12H13N3O3S B1531024 1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde CAS No. 1235440-51-3

1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde

Cat. No. B1531024
CAS RN: 1235440-51-3
M. Wt: 279.32 g/mol
InChI Key: XBIIEOXETOAULV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, involves multistep reactions that yield a range of derivatives with potential antimicrobial, antibacterial, and various biological activities. These compounds are characterized using techniques such as elemental analysis, spectral (FTIR, 1H NMR) analyses, thermogravimetric analysis, and X-ray diffraction (XRD) to confirm their structures and investigate their properties (Hacer Bayrak et al., 2009), (A. Hamed et al., 2020).

Antimicrobial and Antibacterial Activities

Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial and antibacterial activities. These compounds have been tested against a variety of gram-positive and gram-negative bacteria, showing moderate to good activity, which suggests their potential as therapeutic agents (N. Panda et al., 2011).

Antioxidant and Antihyperglycemic Activities

Compounds containing pyrazolo[3,4-b]pyridine moieties have also been synthesized and evaluated for their antioxidant and antihyperglycemic activities. These studies highlight the potential of such derivatives in treating oxidative stress-related diseases and managing blood glucose levels, thus offering avenues for the development of new therapeutic agents (R. Kenchappa et al., 2017).

Molecular Interactions and Assembly

The structural analysis of pyrazolo[3,4-b]pyridine derivatives has revealed diverse molecular interactions and assembly patterns, including hydrogen-bonded chains, rings, and complex sheet structures. These findings contribute to the understanding of molecular behavior in crystalline states and the design of materials with specific properties (J. Quiroga et al., 2012).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-11-4-9(6-16)5-13-12(11)15(14-8)10-2-3-19(17,18)7-10/h4-6,10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIIEOXETOAULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Reactant of Route 2
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Reactant of Route 3
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Reactant of Route 4
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Reactant of Route 6
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde

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